molecular formula C13H24N2O3 B13003429 exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B13003429
M. Wt: 256.34 g/mol
InChI Key: XLIZICSGLLQNCP-UHFFFAOYSA-N
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Description

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane: is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework The presence of a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group further adds to its chemical complexity

Preparation Methods

The synthesis of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in the formation of cognitive functions and memory . The compound’s interaction with these receptors can enhance synaptic transmission and improve cognitive function.

Comparison with Similar Compounds

exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in place of the oxygen and nitrogen atoms in this compound.

    3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has methyl groups instead of the Boc and aminomethyl groups.

The uniqueness of this compound lies in its specific structural features and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-9(6-14)5-11(15)8-17-7-10/h9-11H,4-8,14H2,1-3H3

InChI Key

XLIZICSGLLQNCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CN

Origin of Product

United States

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